Tantalum - 7440-25-7

Tantalum

Catalog Number: EVT-459842
CAS Number: 7440-25-7
Molecular Formula: Ta
Molecular Weight: 180.9479 g/mol
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Product Introduction

Description

Tantalum, a transition metal, is known for its high melting point, corrosion resistance, and excellent mechanical properties. It is commonly used in alloys to enhance strength, toughness, and high-temperature performance. []

Tantalum Target

Compound Description: A tantalum target is a highly pure tantalum material used in sputtering processes for creating thin films of tantalum or tantalum compounds. The properties of the tantalum target, such as its crystal orientation, grain size, and purity, significantly impact the quality and characteristics of the deposited thin films [].

Tantalum Oxide (Ta2O5)

Compound Description: Tantalum oxide is a dielectric material with a high dielectric constant, making it valuable in capacitors, especially in microelectronics [, , ]. It serves as an insulator in these applications and is known for its biocompatibility, making it suitable for medical implants [, , , ].

Tantalum Pentoxide (Ta2O5)

Compound Description: Similar to tantalum oxide, tantalum pentoxide is utilized in the production of capacitors due to its high dielectric constant [, ]. It serves as an insulating layer, enabling the storage of electrical charge.

Tantalum Carbide (TaC)

Compound Description: Tantalum carbide is an extremely hard and refractory ceramic material known for its high melting point [, , ]. It is often utilized in cutting tools and high-temperature applications.

Tantalum-Tungsten Alloy

Compound Description: This alloy combines tantalum's high melting point and tungsten's strength, making it suitable for applications requiring high-temperature resistance and mechanical strength [].

Dispersion Strengthened Tungsten

Compound Description: This material incorporates small amounts of another metal, such as tantalum, to enhance its strength and creep resistance at high temperatures [].

Tantalum-Aluminum Alloy Films

Compound Description: These films, created by co-sputtering tantalum and aluminum, exhibit varying phases and electrical properties based on the aluminum concentration. These properties make them potentially valuable in microelectronics applications [].

Nanoscale Tantalum Powder

Compound Description: This form of tantalum, with particle sizes ranging from 10 to 3000 nm, is produced through a specialized process involving high-frequency plasma gas []. This powder likely finds applications in electronics manufacturing and powder metallurgy.

Tantalum Ethoxide

Compound Description: Tantalum ethoxide is an organometallic compound synthesized using an electrosynthesis method []. Its high purity makes it suitable for various applications, including as a precursor for the deposition of tantalum-containing thin films.

Tantalum-contained Resin Precursor

Compound Description: This precursor is used to produce C/C-TaC composites, enhancing the ablation properties of C/C composites. It involves the controlled hydrolysis and decomposition of tantalum compounds within a resin matrix to form tantalum carbide [].

Tantalum Oxide Nanpowder

Compound Description: Tantalum oxide nanpowder, when added to heat cure acrylic resin, has been studied for its potential to improve the thermal conductivity and surface roughness of the resin []. This could be beneficial in dental applications where heat dissipation and surface finish are critical.

Other Related Compounds Mentioned:

  • Fluorotantalic Acid Solution: A starting material for producing high-purity tantalum oxide [].
  • Niobium: A chemically similar element often found alongside tantalum in ores [, , , ].
  • Potassium Tantalum Fluoride (K2TaF7): A traditional precursor for tantalum powder production [].
  • Tantalum Fluoride (TaF5): A compound involved in the formation of tantalum carbide from tantalum-contained resin precursors [] and in the deposition of tantalum coatings [].
  • Sodium Chloride (NaCl), Potassium Chloride (KCl), Potassium Fluoride (KF): Used as molten salts in the synthesis of tantalum carbide superfine powder [].
Source and Classification

Tantalum is typically extracted from minerals such as tantalite and columbite. The extraction process involves chemical methods to separate tantalum from niobium. Tantalum belongs to the group of refractory metals, characterized by their high melting points and excellent mechanical properties. It is classified under the transition metals due to its ability to form various oxidation states and complex compounds.

Synthesis Analysis

Methods of Synthesis

Tantalum can be synthesized through several methods, including:

  1. Mechanical Milling: A high-energy ball milling technique can produce tantalum hydrides by milling elemental tantalum in an inert atmosphere with hydrogen. This method allows for the formation of tantalum hydrides in situ during the milling process .
  2. Sol-Gel Process: This method involves the formation of tantalum oxide nanoparticles using tantalum ethoxide in a polysaccharide matrix. The process includes gel formation, centrifugation, and calcination at elevated temperatures .
  3. Reductive Reaction: Tantalum carbide nanoparticles can be synthesized through a one-step autoclave reaction involving tantalum dioxide and metallic lithium at 700 degrees Celsius. This method allows for large-scale production with controlled particle size .
  4. Hydrogen Arc Plasma Method: This technique utilizes hydrogen arc plasma to synthesize tantalum nanoparticles from bulk tantalum, allowing for the production of nanoscale materials with specific properties .

Technical Details

The synthesis methods vary in complexity and conditions required. For instance, mechanical milling requires careful control of milling time and atmosphere to ensure complete reaction without contamination. The sol-gel process benefits from the control offered by the polymeric network, while reductive reactions often require precise temperature management to avoid oxidation.

Molecular Structure Analysis

Structure and Data

Tantalum typically forms a body-centered cubic (BCC) crystal structure, which contributes to its mechanical strength and stability at high temperatures. The lattice constant for tantalum is approximately 3.30 Å. In its oxide form (tantalum pentoxide), it adopts a monoclinic structure with significant applications in electronics due to its high dielectric constant.

Characterization Techniques

Characterization techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) are commonly employed to analyze the structural properties of synthesized tantalum compounds. These techniques provide insights into crystallinity, phase purity, and particle morphology.

Chemical Reactions Analysis

Reactions Involving Tantalum

Tantalum participates in various chemical reactions, including:

Technical Details

The kinetics of these reactions depend on factors such as temperature, pressure, and the presence of catalysts or reducing agents. For example, the formation of tantalum carbide requires precise control over reaction conditions to achieve desired particle sizes.

Mechanism of Action

Process and Data

The mechanism by which tantalum compounds react can vary significantly based on their chemical environment:

  • In hydride formation, mechanical energy facilitates the dissociation of hydrogen molecules, allowing them to react with tantalum atoms.
  • In carbide synthesis, metallic lithium serves as both a reducing agent and a source of carbon that combines with tantalum atoms at elevated temperatures.

Data from experiments indicate that the efficiency of these reactions can be influenced by factors such as milling time or temperature during synthesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Density: Tantalum has a density of approximately 16.6 g/cm³.
  • Melting Point: As mentioned earlier, it has a melting point around 3,017 degrees Celsius.
  • Conductivity: It exhibits good electrical conductivity.

Chemical Properties

  • Corrosion Resistance: Tantalum is highly resistant to corrosion by acids.
  • Reactivity: While generally inert at room temperature, it can react with halogens and certain nonmetals at elevated temperatures.

Relevant data indicate that these properties make tantalum suitable for applications in harsh environments.

Applications

Tantalum finds extensive use in various scientific and industrial applications:

  1. Electronics: It is used in capacitors for mobile phones and computers due to its high capacitance per volume.
  2. Aerospace: Its high melting point makes it ideal for components in jet engines.
  3. Medical Devices: Tantalum's biocompatibility allows for its use in surgical implants.
  4. Chemical Processing: Its resistance to corrosion makes it suitable for equipment used in chemical processing industries.
Fundamental Characteristics of Tantalum

Atomic and Crystallographic Properties

Tantalum (Ta), atomic number 73, occupies group 5 of the periodic table alongside vanadium and niobium. Its electron configuration is [Xe] 4f¹⁴ 5d³ 6s², featuring three unpaired electrons in the 5d orbital that contribute to its strong metallic bonding and high mechanical strength [1] [6]. At 20°C, tantalum adopts a body-centered cubic (BCC) crystal structure with a lattice constant of a = 330.29 pm. This configuration remains stable up to its melting point, though a metastable tetragonal beta phase (β-Ta) can form in thin films via magnetron sputtering or electrochemical deposition. The beta phase exhibits higher electrical resistivity (170–210 μΩ·cm) and extreme hardness (1,000–1,300 HN Knoop) but converts irreversibly to the alpha phase (α-Ta) above 750°C [1] [3].

Empirical atomic radius measures 146 pm, with a covalent radius of 170±8 pm. Its density of 16.65 g/cm³ at 20°C positions it among the densest transition metals, surpassed only by tungsten and rhenium [1] [5].

Table 1: Atomic and Crystalline Properties of Tantalum

PropertyValueSignificance
Atomic Number73Determines position in Group 5 (Vb)
Electron Configuration[Xe] 4f¹⁴ 5d³ 6s²Explains valence behavior & bonding strength
Crystal Structure (α-Ta)Body-Centered Cubic (BCC)Stable phase; enables ductility
Lattice Constant330.29 pmInfluences packing efficiency & density
Density (20°C)16.65 g/cm³Critical for weight-sensitive applications

Physicochemical Properties: Corrosion Resistance, Thermal Stability, and Conductivity

Tantalum’s most celebrated trait is its extraordinary corrosion resistance. A self-protecting oxide layer (Ta₂O₅) forms spontaneously upon air exposure, rendering it inert to nearly all acids—including aqua regia—below 150°C. Only hydrofluoric acid, acidic fluoride solutions, sulfur trioxide, and molten alkalis induce significant corrosion [1] [5] [7]. This inertness extends to biocompatibility, enabling medical implant use without immune rejection [3] [6].

Thermally, tantalum is a refractory metal with a melting point of 3,017°C and boiling point of 5,458°C, exceeded only by tungsten, rhenium, and osmium. Its thermal conductivity is moderate (57.5 W/(m·K) at 20°C), while electrical conductivity is high (8.0×10⁶ S/m), with resistivity at 131 nΩ·m [1] [5] [7]. Mechanical properties include a tensile strength of 170–300 MPa and ductility comparable to steel, allowing deep drawing and wire fabrication. However, hydrogen absorption above 340°C induces severe embrittlement, necessitating electrical insulation or oxidizing agents in corrosive environments [5].

Table 2: Key Physicochemical Properties

PropertyValueApplication Implication
Melting Point3,017°CSuitability for ultra-high-temp environments
Corrosion ResistanceResistant to all acids (excl. HF)Chemical processing equipment
Electrical Resistivity131 nΩ·m (20°C)Efficient capacitors & electronic components
Tensile Strength170–300 MPaStructural reliability under stress
BiocompatibilityNon-irritant, non-toxicSurgical implants & prosthetics

Isotopic Composition and Nuclear Stability

Naturally occurring tantalum comprises two isotopes: ¹⁸¹Ta (99.988%) and ¹⁸⁰ᵐTa (0.012%). The latter is extraordinary as nature’s rarest primordial nuclide and sole naturally occurring nuclear isomer. While the ground state of ¹⁸⁰Ta decays rapidly (t₁/₂ = 8.154 hours), the metastable isomer ¹⁸⁰ᵐTa exhibits remarkable stability with a half-life exceeding 2.9×10¹⁷ years—longer than the universe’s age. This isomer decays via three potential pathways: isomeric transition to ground state, β⁻ decay to ¹⁸⁰W, or electron capture to ¹⁸⁰Hf, though no radioactivity has been experimentally observed [1] [2] [4].

Synthetic isotopes (¹⁷⁷Ta to ¹⁹⁰Ta) are radioactive, with half-lives ranging from 56.56 hours (¹⁷⁷Ta) to 1.82 years (¹⁷⁹Ta). ¹⁸²Ta (t₁/₂ = 114.43 days) and ¹⁸³Ta (t₁/₂ = 5.1 days) have been studied for potential use in nuclear weapon enhancement due to prolonged radioactivity [2] [6].

Table 3: Isotopic Profile of Natural Tantalum

IsotopeAbundance (%)Half-LifeDecay Mode
¹⁸¹Ta99.988StableNone
¹⁸⁰ᵐTa0.012>2.9×10¹⁷ yearsβ⁻, EC, or isomeric transition

Comparative Analysis with Refractory and Transition Metals

Tantalum shares its refractory status with niobium (Nb), tungsten (W), molybdenum (Mo), and rhenium (Re), yet exhibits distinct behavioral nuances:

  • Versus Niobium: Though chemically near-identical due to lanthanide contraction (ionic radii: Ta⁵⁺ = 78 pm, Nb⁵⁺ = 78 pm), tantalum surpasses niobium in density (16.65 vs. 8.57 g/cm³) and corrosion resistance. Niobium dissolves in hot concentrated sulfuric acid, whereas tantalum remains inert. Both form mixed oxides (e.g., columbite-tantalite), necessitating complex separation via solvent extraction from fluoride solutions [7] [8].
  • Versus Tungsten: Tungsten has a higher melting point (3,422°C vs. 3,017°C) and greater tensile strength but suffers from brittleness. Tantalum’s ductility allows room-temperature fabrication, unlike tungsten, which requires hot working. Chemically, tungsten oxidizes in air above 400°C, while tantalum’s oxide layer stabilizes up to 300°C [5] [7].
  • Alloy Synergy: Tantalum-tungsten alloys (e.g., Ta-10W) enhance high-temperature strength while retaining ductility. Tantalum-niobium superalloys optimize corrosion resistance for chemical reactors. In contrast, tantalum-hafnium alloys serve in nuclear control rods due to neutron absorption efficiency [3] [5].

Table 4: Comparative Properties of Refractory Metals

MetalMelting Point (°C)Density (g/cm³)Key AdvantageKey Limitation
Tantalum (Ta)3,01716.65Unparalleled corrosion resistanceHigh cost; density penalty
Niobium (Nb)2,4778.57Lower density; cheaperLess corrosion-resistant
Tungsten (W)3,42219.25Highest strength & melting pointBrittleness; hard to machine
Molybdenum (Mo)2,62310.22Balanced cost & performanceOxidizes above 700°C

Properties

CAS Number

7440-25-7

Product Name

Tantalum

IUPAC Name

tantalum

Molecular Formula

Ta

Molecular Weight

180.9479 g/mol

InChI

InChI=1S/Ta

InChI Key

GUVRBAGPIYLISA-UHFFFAOYSA-N

SMILES

[Ta]

Solubility

Insoluble (NIOSH, 2024)
Soluble in fused alkalies; insoluble in acids except hydrofluoric and fuming sulfuric acids
Insoluble in water.
Solubility in water: none
Insoluble

Synonyms

Tantalum
Tantalum 181
Tantalum-181

Canonical SMILES

[Ta]

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